molecular formula C6H11NO2 B12000025 5-Oxohexanamide CAS No. 66156-71-6

5-Oxohexanamide

Cat. No.: B12000025
CAS No.: 66156-71-6
M. Wt: 129.16 g/mol
InChI Key: GHYDKOSNFZOHJJ-UHFFFAOYSA-N
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Description

5-Oxohexanamide is an organic compound with the molecular formula C(_6)H(_11)NO(_2) It is characterized by the presence of a ketone group (oxo) at the fifth position and an amide group at the terminal end of a six-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Oxohexanamide can be synthesized through several methods:

  • Oxidation of Hexanamide: : One common method involves the oxidation of hexanamide using oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) under acidic conditions. The reaction typically requires controlled temperatures to prevent over-oxidation.

  • Amidation of 5-Oxohexanoic Acid: : Another method involves the amidation of 5-oxohexanoic acid with ammonia or an amine. This reaction can be catalyzed by agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, this compound can be produced through a continuous flow process where hexanoic acid is first oxidized to 5-oxohexanoic acid, followed by amidation. This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Oxohexanamide undergoes various chemical reactions, including:

  • Reduction: : The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

  • Substitution: : The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

  • Hydrolysis: : Under acidic or basic conditions, this compound can be hydrolyzed to yield 5-oxohexanoic acid and ammonia or an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Dicyclohexylcarbodiimide for amidation reactions.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) environments.

Major Products

    Reduction: 5-Hydroxyhexanamide.

    Substitution: Various substituted amides depending on the nucleophile.

    Hydrolysis: 5-Oxohexanoic acid and ammonia or an amine.

Scientific Research Applications

5-Oxohexanamide has several applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.

  • Biology: : Studies have explored its role in metabolic pathways and its potential as a biomarker for certain diseases.

  • Medicine: : Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

  • Industry: : It is used in the production of polymers and other materials due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 5-oxohexanamide depends on its application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The ketone and amide groups can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

5-Oxohexanamide can be compared with other similar compounds such as:

    5-Oxohexanoic Acid: Similar structure but with a carboxylic acid group instead of an amide.

    Hexanamide: Lacks the ketone group, making it less reactive in certain chemical reactions.

    5-Hydroxyhexanamide: Contains a hydroxyl group instead of a ketone, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it useful in a wide range of applications.

Properties

CAS No.

66156-71-6

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

5-oxohexanamide

InChI

InChI=1S/C6H11NO2/c1-5(8)3-2-4-6(7)9/h2-4H2,1H3,(H2,7,9)

InChI Key

GHYDKOSNFZOHJJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC(=O)N

Origin of Product

United States

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